molecular formula C9H11NO2 B073130 4-Aminomethylphenylacetic acid CAS No. 1200-05-1

4-Aminomethylphenylacetic acid

Cat. No. B073130
CAS RN: 1200-05-1
M. Wt: 165.19 g/mol
InChI Key: HAAUVXXFRQXTTQ-UHFFFAOYSA-N
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Description

4-Aminomethylphenylacetic acid (4-AMPA) is a phenylacetic acid derivative with a molecular weight of 139.17 g/mol. It is an important intermediate in the synthesis of various compounds and pharmaceuticals, and is used in chemical, biochemical, and physiological research. 4-AMPA is a non-steroidal anti-inflammatory drug (NSAID) and is used as a topical anesthetic. It is also used in the treatment of pain, inflammation, and other conditions.

Scientific Research Applications

Interaction with Proton-Coupled Oligopeptide Transporter

4-Aminophenylacetic acid (4-APAA), a structural analog of 4-Aminomethylphenylacetic acid, has been studied for its interaction with a proton-coupled oligopeptide transporter. This research demonstrated that 4-APAA, despite lacking a peptide bond, can be translocated by this transporter. It significantly stimulated transport across the rat intestine and altered intracellular pH in isolated enterocytes, indicating its potential in transporter-mediated drug delivery systems (Temple et al., 1998).

Role in γ-Secretase Modulation

Another significant application of this compound derivatives is in modulating γ-secretase, an enzyme complex critical in the development of Alzheimer's disease. One study discovered a novel chemical series, including this compound, which exhibited a promising γ-secretase modulation profile. This finding opens up avenues for developing therapeutic agents for Alzheimer's disease (Xin et al., 2011).

Amino Group Protection in Chemical Synthesis

This compound is an important intermediate in various syntheses. Research has compared different methods for protecting the amino group in this compound, which is crucial for the efficient production of pharmaceuticals like ceforanide. The findings suggest that di-tert butyl dicarbonate (BOC) is an effective protecting agent, offering insights into optimizing synthetic routes in pharmaceutical manufacturing (Zhao et al., 2014).

Antimicrobial Activity

4-Aminophenylacetic acid derivatives have also been investigated for their antimicrobial properties. A study focused on synthesizing various derivatives and evaluating their antimicrobial activities, revealing some compounds with promising results. This research is significant for developing new antimicrobial agents (Bedair et al., 2006).

Application in Peptide Synthesis

The molecule has been utilized in the synthesis of peptide mimics. For example, N-methyl- alpha -benzyl-o-aminomethylphenylacetic acid was incorporated into a cyclic somatostatin analogue, demonstrating its utility in mimicking cis-peptide bond configurations, which is vital for developing biologically active peptide-based drugs (Elseviers et al., 1988).

properties

IUPAC Name

2-[4-(aminomethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAUVXXFRQXTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363789
Record name 4-Aminomethylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1200-05-1
Record name 4-Aminomethylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-cyanophenylacetic acid (12.11 g, 0.075 mol) in water (163 mL) and concentrated aqueous ammonia (40 mL) was stirred at room temperature and Raney nickel (6.3 g) was added. The resulting suspension was stuirred under a hydrogen atmosphere for 24 hours before the reaction mixture was filtered through celite and evaporated in vacuo to give crude 4-(aminomethyl)-phenylacetic acid (12.57 g; 100%) as a pale blue solid.
Quantity
12.11 g
Type
reactant
Reaction Step One
Name
Quantity
163 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
catalyst
Reaction Step Two

Q & A

Q1: What is the significance of discovering novel γ-secretase modulators, specifically those structurally similar to 4-aminomethylphenylacetic acid?

A1: γ-Secretase is an enzyme involved in various biological processes, including the cleavage of amyloid precursor protein (APP). This cleavage produces amyloid-beta peptides (Aβ), which are implicated in the development of Alzheimer's disease. [] The research paper discusses the discovery of this compound derivatives as potential γ-secretase modulators. [] These modulators are designed to influence γ-secretase activity and potentially reduce the production of Aβ, offering a potential therapeutic strategy for Alzheimer's disease. []

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